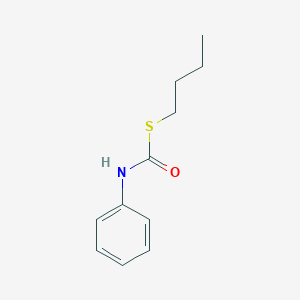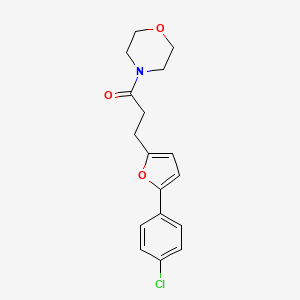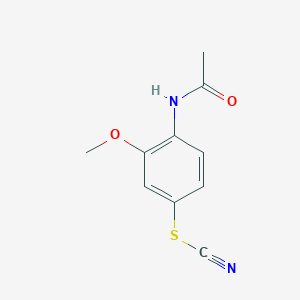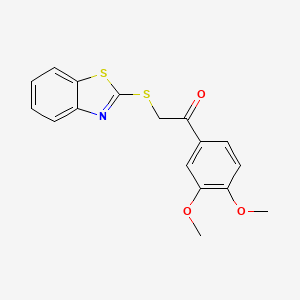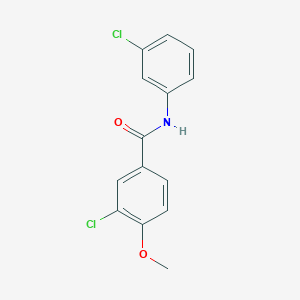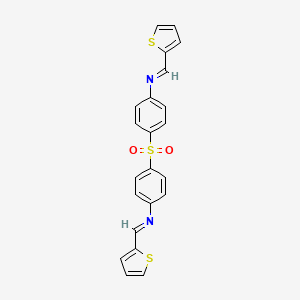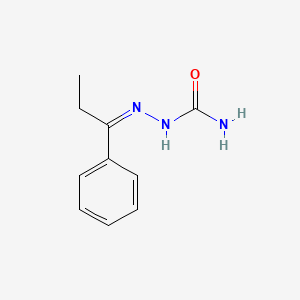
2-(Butylthiomethylene)-6-methoxy-1-tetralone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Butylthiomethylene)-6-methoxy-1-tetralone is an organic compound that belongs to the class of tetralones Tetralones are bicyclic compounds consisting of a benzene ring fused to a cyclohexanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylthiomethylene)-6-methoxy-1-tetralone can be achieved through several synthetic routes. One common method involves the condensation of 6-methoxy-1-tetralone with butylthiomethylene chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(Butylthiomethylene)-6-methoxy-1-tetralone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group in the tetralone ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted tetralones depending on the nucleophile used.
科学研究应用
2-(Butylthiomethylene)-6-methoxy-1-tetralone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials with specific properties.
作用机制
The mechanism of action of 2-(Butylthiomethylene)-6-methoxy-1-tetralone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, the compound may interact with cellular membranes, affecting their permeability and function.
相似化合物的比较
Similar Compounds
- 2-(Methylthiomethylene)-6-methoxy-1-tetralone
- 2-(Ethylthiomethylene)-6-methoxy-1-tetralone
- 2-(Propylthiomethylene)-6-methoxy-1-tetralone
Uniqueness
2-(Butylthiomethylene)-6-methoxy-1-tetralone is unique due to the presence of the butylthiomethylene group, which imparts distinct chemical and physical properties compared to its analogs. The length and branching of the butyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
62416-05-1 |
|---|---|
分子式 |
C16H20O2S |
分子量 |
276.4 g/mol |
IUPAC 名称 |
(2E)-2-(butylsulfanylmethylidene)-6-methoxy-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C16H20O2S/c1-3-4-9-19-11-13-6-5-12-10-14(18-2)7-8-15(12)16(13)17/h7-8,10-11H,3-6,9H2,1-2H3/b13-11+ |
InChI 键 |
VKSSVGZUJNUGEQ-ACCUITESSA-N |
手性 SMILES |
CCCCS/C=C/1\CCC2=C(C1=O)C=CC(=C2)OC |
规范 SMILES |
CCCCSC=C1CCC2=C(C1=O)C=CC(=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B11946065.png)
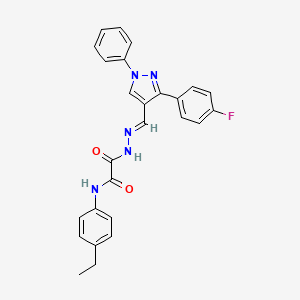
![Benzyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucinate](/img/structure/B11946074.png)
![Benzene, [2-(methylthio)ethoxy]-](/img/structure/B11946082.png)
